molecular formula C17H12ClN5S B4961771 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline

6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline

Cat. No. B4961771
M. Wt: 353.8 g/mol
InChI Key: MJENRANSRSVTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline can induce apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, this compound has been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline in lab experiments is its low toxicity. This makes it a safer option compared to other compounds that may have adverse effects on animals or humans. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline. One direction is to further investigate its mechanism of action to better understand how it can be used as a therapeutic agent. Another direction is to study its potential applications in drug development for other diseases, such as fungal and bacterial infections. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline involves the reaction of 6-chloro-4-phenylquinazoline with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting compound has shown potential as a therapeutic agent in various studies.

Scientific Research Applications

Research has shown that 6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline has potential applications in drug development. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

6-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c1-23-10-19-22-17(23)24-16-20-14-8-7-12(18)9-13(14)15(21-16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJENRANSRSVTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline

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